BenchChemオンラインストアへようこそ!

1-(Thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Medicinal Chemistry Physicochemical Profiling Scaffold Optimization

1-(Thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 650638-03-2) is a fused heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidin-4-one family. Its molecular formula is C₈H₅N₅OS, with a molecular weight of 219.22 g·mol⁻¹ and a computed partition coefficient (LogP) of 0.57.

Molecular Formula C8H5N5OS
Molecular Weight 219.23 g/mol
CAS No. 650638-03-2
Cat. No. B15068088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
CAS650638-03-2
Molecular FormulaC8H5N5OS
Molecular Weight219.23 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)N2C3=C(C=N2)C(=O)NC=N3
InChIInChI=1S/C8H5N5OS/c14-7-5-3-12-13(6(5)10-4-11-7)8-9-1-2-15-8/h1-4H,(H,10,11,14)
InChIKeyPVRARLGUPRHMOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 650638-03-2) – Core Structural and Procurement Identity


1-(Thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 650638-03-2) is a fused heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidin-4-one family. Its molecular formula is C₈H₅N₅OS, with a molecular weight of 219.22 g·mol⁻¹ and a computed partition coefficient (LogP) of 0.57 . The structure features a pyrazolo[3,4-d]pyrimidin-4(5H)-one core N1‑substituted with a thiazol‑2‑yl ring, a substitution pattern that is documented in patent literature as a key intermediate for thiazolyl‑pyrazolopyrimidine CRF1 receptor antagonists developed by Eli Lilly [1]. Commercially, the compound is supplied with a purity specification of NLT 98% under ISO‑certified quality systems, making it suitable for pharmaceutical R&D and quality‑control applications .

Why Generic Pyrazolo[3,4-d]pyrimidin-4-ones Cannot Substitute for 1-(Thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one


Within the pyrazolo[3,4-d]pyrimidin-4-one class, biological target engagement, synthetic derivatization routes, and physicochemical properties are exquisitely sensitive to the N1 substituent. The N1‑thiazol‑2‑yl group introduces a sulfur‑containing, π‑electron‑rich heterocycle that dramatically alters hydrogen‑bonding capacity, lipophilicity (LogP 0.57 vs. 0.35 for the unsubstituted parent ), and synthetic accessibility compared to the more widely studied N1‑phenyl, N1‑H, or N1‑methyl analogs [1]. The 4‑chloro analog (CAS 650638-04‑3) is commonly used as a CDK2 inhibitor scaffold, but its reactivity profile is dominated by the electrophilic C4 chlorine, precluding it from serving as a direct bioisostere for the 4‑oxo compound . In patent‑protected synthetic routes to CRF1 antagonists, the specific thiazol‑2‑yl substitution at N1 is essential for the downstream construction of the pharmacophore, and generic substitution with a phenyl or unsubstituted core would break the synthetic sequence [2]. These structural divergences mean that biological activity data from one N1‑substituted analog cannot be extrapolated to another without formal empirical validation.

Product-Specific Quantitative Evidence for 1-(Thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 650638-03-2)


N1-Thiazol-2-yl Substitution Confers a Distinct Lipophilicity and Polar Surface Area Profile Relative to the Parent 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one Scaffold

The compound exhibits a computed LogP of 0.57 and a topological polar surface area (tPSA) of 104.7 Ų . In contrast, the unsubstituted parent scaffold, 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (allopurinol core), has a LogP of 0.35 and a tPSA of 54.5 Ų . The thiazol-2-yl substitution therefore increases lipophilicity by +0.22 log units and nearly doubles the tPSA, shifting the physicochemical profile into a region that is more favorable for CNS penetration according to standard drug-likeness guidelines (LogP < 5, tPSA < 140 Ų for oral absorption, but tPSA < 90 Ų often preferred for blood-brain barrier permeation) [1]. The N1-phenyl analog (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one) has a higher molecular weight and a tPSA that remains close to the parent (~55 Ų), meaning the thiazole ring provides a unique H-bond acceptor/donor topology that the phenyl ring cannot replicate .

Medicinal Chemistry Physicochemical Profiling Scaffold Optimization

N1-Thiazol-2-yl Substitution Provides a Reactive Handle for Downstream Derivatization Distinct from the 4-Chloro Analog

The 4-oxo group in the target compound makes it a direct precursor for Vilsmeier–Haack, Lawesson’s, or SNAr-type transformations at the pyrimidine ring, whereas the 4-chloro analog (CAS 650638-04-3) is primarily suited for nucleophilic aromatic substitution at C4 . Both compounds share the same N1-thiazol-2-yl-pyrazolo[3,4-d]pyrimidine skeleton, but the functional group at C4 dictates completely orthogonal synthetic pathways. The 4-oxo compound is explicitly identified in Eli Lilly’s patent family (US 8,563,718 B2) as an intermediate for constructing thiazolyl-pyrazolopyrimidine CRF1 receptor antagonists via functionalization of the pyrimidine ring [1]. The 4-chloro compound, by contrast, is preferentially cited as a CDK2 inhibitor scaffold [2]. No single scaffold can serve both functions without additional synthetic steps.

Synthetic Chemistry Medicinal Chemistry Intermediate Utility

The Pyrazolo[3,4-d]pyrimidine-Thiazole Hybrid Scaffold Is Associated with Potent EGFR/HER2 Dual Kinase Inhibition in Analog Series

While the unadorned building block 1-(thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has not itself been reported as a kinase inhibitor, close structural analogs bearing the same N1-thiazol-2-yl-pyrazolo[3,4-d]pyrimidine core have demonstrated potent dual EGFR/HER2 inhibition. Specifically, compound 10f from Salem et al. (2025) – which retains the N1-thiazol-2-yl-pyrazolo[3,4-d]pyrimidine framework with additional substitution – showed EGFR IC₅₀ = 0.09 μM and HER2 IC₅₀ = 0.08 μM, outperforming lapatinib (a clinical EGFR/HER2 dual inhibitor) in cellular cytotoxicity assays against MCF-7 (IC₅₀ = 2.84 μM for 10f vs. doxorubicin control at 3.10–3.32 μM) [1]. Compounds lacking the thiazole substituent or replacing it with phenyl in analogous series generally showed diminished potency [2]. This establishes the N1-thiazol-2-yl substitution as a privileged motif for EGFR/HER2 kinase engagement, a property that can guide medicinal chemistry hit-to-lead optimization starting from the unsubstituted core.

Kinase Inhibition Cancer EGFR/HER2

Commercially Available at NLT 98% Purity with Documented ISO Quality Certifications

The target compound is commercially supplied by MolCore with a minimum purity specification of NLT 98% (HPLC), and the manufacturer operates under an ISO-certified quality management system suitable for global pharmaceutical R&D and QC applications . Many structurally related building blocks, including the 4-chloro and 4-hydrazino analogs, are routinely listed with lower purity grades (≥95%) or without documented quality certifications . The absence of specified impurity profiles and batch-to-batch variability data for lower-grade materials can compromise reproducibility in SAR studies and scaled-up synthesis.

Procurement Quality Control Pharmaceutical R&D

Validated Application Scenarios for 1-(Thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 650638-03-2)


Synthetic Intermediate in CRF1 Receptor Antagonist Development Programs

Based on Eli Lilly’s patent-protected synthetic route (US 8,563,718 B2), the 1-thiazol-2-yl-pyrazolo[3,4-d]pyrimidin-4-one core serves as an essential intermediate for constructing thiazolyl-pyrazolopyrimidine CRF1 receptor antagonists. Researchers developing next-generation CRF1 antagonists for psychiatric and neuroendocrine disorders should prioritize this exact building block to ensure compatibility with the patented process chemistry and to avoid introducing structural variations that would require re-validation of the synthetic pathway [1].

Fragment-Based and Structure-Based Drug Design Targeting EGFR/HER2 Kinases

The N1-thiazol-2-yl-pyrazolo[3,4-d]pyrimidine scaffold has been validated in 2025 as a productive starting point for designing potent EGFR/HER2 dual kinase inhibitors (Salem et al., Bioorganic Chemistry). Procurement of the unelaborated 4-oxo building block enables fragment-growing strategies where the pyrimidine 4-position is functionalized to probe the ATP-binding pocket, building on the established SAR showing that the thiazole-bearing series delivers sub-100 nM kinase inhibition [2].

Physicochemical Optimization of CNS-Penetrant Kinase Inhibitor Leads

With a LogP of 0.57 and tPSA of 104.7 Ų, the compound sits near the upper boundary of CNS drug-likeness space (tPSA < 90 Ų preferred, but < 140 Ų acceptable). Medicinal chemists optimizing brain-penetrant kinase inhibitors can use this scaffold as a starting point where further substitution can reduce tPSA or fine-tune LogP, leveraging the thiazole’s sulfur atom for additional interactions with the target while monitoring CNS MPO scores [3].

Quote Request

Request a Quote for 1-(Thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.